N-(sec-butyl)-2-(2-thienyl)acetamide
Description
N-(sec-butyl)-2-(2-thienyl)acetamide is an acetamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a 2-thienyl (thiophene) moiety at the α-position of the acetamide backbone. Its molecular formula is C₁₀H₁₅NOS, with a molecular weight of 213.29 g/mol (calculated).
The compound’s synthesis likely involves the reaction of 2-thienylacetic acid derivatives with sec-butylamine, following standard amidation protocols.
Properties
IUPAC Name |
N-butan-2-yl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-3-8(2)11-10(12)7-9-5-4-6-13-9/h4-6,8H,3,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLXJMVDIIFNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-rich groups (e.g., thienyl, phenoxy) enhance intermolecular interactions, as seen in the crystallographic data for N-(4-bromophenyl)-2-(2-thienyl)acetamide .
- Branched alkyl chains (e.g., sec-butyl) improve solubility in non-polar environments compared to linear chains (e.g., tert-butyl in ).
Pharmacological Activities of Acetamide Derivatives
Acetamide derivatives exhibit diverse biological activities depending on substituents:
Antimicrobial and Antifungal Activity (Table 1):
Comparison with Target Compound: While this compound lacks direct activity data, the thienyl group is associated with enhanced bioactivity in analogs. For instance, thienyl-containing chalcones () and pyridazinone derivatives () exhibit anticancer and anti-inflammatory properties. The sec-butyl group’s role in modulating toxicity or metabolic stability remains speculative but aligns with trends in branched alkyl analogs .
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